molecular formula C11H16ClNOS B15275166 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B15275166
M. Wt: 245.77 g/mol
InChI Key: ZPHNAOVZBWQEMP-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNOS and a molecular weight of 245.77 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenylsulfanyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-methoxythiophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrrolidine derivatives with reduced functional groups.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the 4-methoxyphenylsulfanyl group may play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C11H16ClNOS

Molecular Weight

245.77 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NOS.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H

InChI Key

ZPHNAOVZBWQEMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CCNC2.Cl

Origin of Product

United States

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